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Compound of Interest

Compound Name: Nav1.8-IN-1

Cat. No.: B2629184 Get Quote

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-

resistant (TTX-R) channel predominantly expressed in the peripheral nervous system,

specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and

trigeminal ganglion.[1][2] These neurons, including C-fibers, are critical for transmitting noxious

stimuli (thermal, mechanical, or chemical) that lead to the sensation of pain.[1]

Nav1.8 exhibits unique biophysical properties, including activation at more depolarized

potentials and slower inactivation kinetics, which allow it to play a significant role in sustaining

the repetitive, high-frequency action potentials that characterize chronic pain states.[1][3] Gain-

of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further

validating its role in human pain conditions.[1] Its restricted expression pattern makes it an

attractive therapeutic target for the development of non-opioid analgesics with a reduced risk of

central nervous system (CNS) side effects.[2]

A-803467: A Selective Nav1.8 Blocker
A-803467 is a small-molecule inhibitor that has demonstrated high potency and selectivity for

the Nav1.8 channel.[4][5] Its ability to preferentially block Nav1.8 over other sodium channel

subtypes, including those prevalent in the CNS and cardiac tissue, represents a significant

advancement in the pursuit of targeted pain therapeutics.[4][6] Studies have shown that A-

803467 effectively attenuates nociception in animal models of both neuropathic and

inflammatory pain, providing pharmacological evidence for the critical role of Nav1.8 in these

conditions.[4][7]
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The potency of A-803467 has been quantified using electrophysiological techniques, revealing

its high affinity for the Nav1.8 channel, particularly in the inactivated state. This state-

dependent binding is a key feature, as pathologically hyperexcitable neurons spend more time

in depolarized states, making the channel more susceptible to blockade.

Table 1: Potency (IC₅₀) of A-803467 on Human and Rat
Nav1.8

Target
Channel

Species Cell Type
Channel
State

Holding
Potential

IC₅₀ Value
Referenc
e(s)

Nav1.8 Human HEK-293 Inactivated -40 mV 8 nM [4]

Nav1.8 Human HEK-293 Resting -100 mV 79 nM [4]

Nav1.8 Rat
Recombina

nt
Inactivated -40 mV 45 nM [8]

TTX-R

Current
Rat

DRG

Neurons
Inactivated -40 mV 140 nM [4][5]

Table 2: Selectivity Profile of A-803467
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Target Channel Species Channel State

Selectivity vs.
hNav1.8
(Inactivated
State)

Reference(s)

Nav1.2 Human Inactivated >100-fold [4][6]

Nav1.3 Human Inactivated >100-fold [4][6]

Nav1.5 Human Inactivated >100-fold [4][6]

Nav1.7 Human Inactivated >100-fold [4][6]

Note: One study

reports that A-

803467 is 300- to

1,000-fold more

potent at

blocking Nav1.8

compared to

Nav1.2, Nav1.3,

Nav1.5, and

Nav1.7.[4][5]

Signaling Pathway and Mechanism of Action
Nav1.8 channels are crucial components in the pain signaling pathway. In response to a

noxious stimulus, nociceptors depolarize, leading to the opening of voltage-gated sodium

channels, including Nav1.8. The influx of sodium ions (Na⁺) generates an action potential that

propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the

sensation of pain is perceived. A-803467 exerts its analgesic effect by physically blocking the

pore of the Nav1.8 channel, thereby inhibiting Na⁺ influx and preventing action potential

generation and propagation.
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Nav1.8 Signaling Pathway and Inhibition by A-803467.

Experimental Protocols
The binding affinity and functional blockade of Nav1.8 by A-803467 are primarily determined

using the manual whole-cell patch-clamp electrophysiology technique. This "gold-standard"

method allows for the direct measurement of ionic currents through channels in a single cell

with high resolution.[9]

Manual Patch-Clamp Electrophysiology Protocol
This protocol describes the general procedure for assessing the inhibitory effect of A-803467

on Nav1.8 channels expressed in a heterologous system (e.g., HEK-293 cells) or in native

neurons (e.g., DRG neurons).

1. Cell and Solution Preparation:

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably co-expressing the human

Nav1.8 α-subunit and the β1 subunit are cultured under standard conditions. For native cell

studies, DRG neurons are acutely dissociated from rats.
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External (Bath) Solution (in mM): Typically contains 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): Typically contains 140 CsF, 10 NaCl, 1 EGTA, and 10

HEPES. The pH is adjusted to 7.2 with CsOH. Cesium Fluoride (CsF) is used to block

potassium channels, isolating the sodium currents.

Compound Preparation: A-803467 is dissolved in DMSO to create a high-concentration stock

solution, which is then diluted to final concentrations in the external solution.

2. Pipette and System Setup:

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to

create a tip with a diameter of 1-2 μm.[9] The tip is then fire-polished to ensure a smooth

surface for sealing.

System Assembly: The recording setup includes a microscope, micromanipulator, perfusion

system for solution exchange, a patch-clamp amplifier, and a digitizer connected to a

computer with data acquisition software.[10]

3. Recording Procedure (Whole-Cell Voltage-Clamp):

Cell Patching: The pipette, filled with internal solution, is guided to the surface of a target cell

using the micromanipulator. Gentle suction is applied to form a high-resistance "giga-ohm"

seal ( >1 GΩ) between the pipette tip and the cell membrane.[10]

Whole-Cell Configuration: After achieving a stable gigaseal, a brief pulse of stronger suction

is applied to rupture the membrane patch under the pipette tip, establishing electrical and

diffusive access to the cell's interior.[11]

Voltage-Clamp Protocol: The membrane potential is clamped at a specific holding voltage. To

determine state-dependent inhibition, protocols are designed to assess the resting and

inactivated states of the channel.

Resting State Assay: The cell is held at a hyperpolarized potential (e.g., -100 mV or -120

mV) where most channels are in the closed, resting state. A depolarizing voltage step

(e.g., to 0 mV) is then applied to elicit a peak inward sodium current.[4]
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Inactivated State Assay: The cell is held at a more depolarized potential (e.g., -40 mV),

which approximates the half-maximal inactivation voltage (V₀.₅) for Nav1.8. This ensures a

significant population of channels is in the inactivated state before the depolarizing test

pulse.[4][5]

Data Acquisition: Currents are recorded before (baseline), during, and after the application of

various concentrations of A-803467 via the perfusion system. The peak current amplitude is

measured for each condition.

4. Data Analysis:

The percentage of current inhibition is calculated for each concentration of A-803467.

The concentration-response data are fitted to the Hill equation to determine the IC₅₀ value,

which represents the concentration of the compound that produces 50% inhibition of the

sodium current.

Experimental Workflow Visualization
The following diagram illustrates the key steps involved in a manual patch-clamp experiment to

characterize a Nav1.8 inhibitor.
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Experimental Workflow for Manual Patch-Clamp Electrophysiology.
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Conclusion
A-803467 is a highly potent and selective Nav1.8 inhibitor that shows preferential binding to the

inactivated state of the channel. Its ability to effectively block the Nav1.8-mediated currents that

drive neuronal hyperexcitability in pain states has been thoroughly characterized using precise

electrophysiological methods. The data summarized in this guide underscore the therapeutic

potential of targeting Nav1.8 and highlight A-803467 as a key pharmacological tool for

dissecting the role of this channel in nociception.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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